molecular formula C14H18ClNS2 B13421065 Dimethylthiambutene hydrochloride CAS No. 5786-77-6

Dimethylthiambutene hydrochloride

Cat. No.: B13421065
CAS No.: 5786-77-6
M. Wt: 299.9 g/mol
InChI Key: OBFGNODOJKVYIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride typically involves the reaction of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)amine+HCl4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride\text{4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)amine} + \text{HCl} \rightarrow \text{4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride} 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)amine+HCl→4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The thiophene rings and the dimethylazanium group play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethylthiambutene hydrochloride
  • 3,3-Di-2-thienyl-N,N,1-trimethylallylamine hydrochloride
  • 3-Buten-2-amine, N,N-dimethyl-4,4-di-2-thienyl-, hydrochloride

Uniqueness

4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride is unique due to its specific structure, which includes two thiophene rings and a dimethylazanium group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

5786-77-6

Molecular Formula

C14H18ClNS2

Molecular Weight

299.9 g/mol

IUPAC Name

4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium;chloride

InChI

InChI=1S/C14H17NS2.ClH/c1-11(15(2)3)10-12(13-6-4-8-16-13)14-7-5-9-17-14;/h4-11H,1-3H3;1H

InChI Key

OBFGNODOJKVYIR-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C1=CC=CS1)C2=CC=CS2)[NH+](C)C.[Cl-]

Origin of Product

United States

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